4-(Chloromethyl)-1H-benzo[d]imidazole
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Overview
Description
4-(Chloromethyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles. The presence of a chloromethyl group at the 4-position of the benzimidazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1H-benzo[d]imidazole typically involves the chloromethylation of benzimidazole. One common method is the reaction of benzimidazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position. The reaction is usually carried out under acidic conditions and may require a catalyst to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, and they may use continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, and alcohols, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different benzimidazole derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminomethyl benzimidazole derivatives, while oxidation reactions can produce benzimidazole carboxylic acids .
Scientific Research Applications
4-(Chloromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The specific pathways and targets depend on the context of its use, such as its role as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
4-(Chloromethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound without the chloromethyl group, used widely in medicinal chemistry.
2-(Chloromethyl)benzimidazole: A similar compound with the chloromethyl group at the 2-position, which may exhibit different reactivity and biological activity.
4-(Bromomethyl)-1H-benzo[d]imidazole: A bromine-substituted analog that may have different chemical properties and applications.
Properties
Molecular Formula |
C8H7ClN2 |
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Molecular Weight |
166.61 g/mol |
IUPAC Name |
4-(chloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |
InChI Key |
YCWBAWGQVRUKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CCl |
Origin of Product |
United States |
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